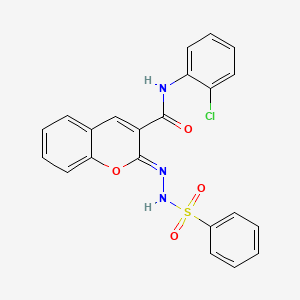

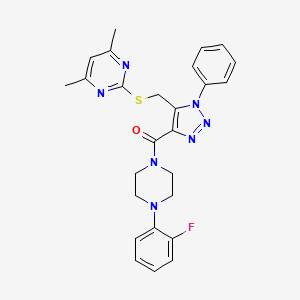

![molecular formula C16H13N3O3S B2919943 Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate CAS No. 896331-75-2](/img/structure/B2919943.png)

Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis

The chemical reactions involving similar 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride . This reaction can be performed at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Applications De Recherche Scientifique

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Due to its versatile properties, imidazole has become an essential synthon in drug development .

a. Antibacterial and Antimycobacterial Activity: Certain imidazole derivatives demonstrate antibacterial and antimycobacterial effects. For instance, compounds 1a and 1b have shown promising antimicrobial potential .

b. Anti-Inflammatory Properties: Imidazole-based compounds have anti-inflammatory activity, which is relevant for treating inflammatory conditions .

c. Antitumor Effects: Some imidazole derivatives exhibit antitumor properties, making them potential candidates for cancer therapy .

d. Antidiabetic Activity: Certain imidazole-containing compounds have been investigated for their antidiabetic effects .

e. Antiviral Potential: Imidazole derivatives, such as enviroxime, possess antiviral activity .

f. Antioxidant Properties: Imidazole-based molecules may act as antioxidants, protecting cells from oxidative damage .

g. Other Activities: Imidazole derivatives also display antipyretic, anti-allergic, antihelmintic, antifungal, and ulcerogenic activities .

Commercially Available Drugs

Several drugs in the market contain a 1,3-diazole ring. Examples include:

Conclusion

Imidazole derivatives continue to be a focus of research due to their diverse applications. Researchers explore novel synthetic routes and evaluate their pharmacological potential. As we uncover more about these compounds, they may contribute to future drug development and therapeutic strategies .

Orientations Futures

The future directions for “Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate” and similar compounds could involve further exploration of their potential applications in pharmaceuticals, materials science, and organic synthesis. Additionally, more research could be conducted to better understand their mechanisms of action and potential therapeutic benefits .

Mécanisme D'action

Target of Action

Similar compounds with a pyrido[1,2-a]pyrimidine core structure have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Mode of Action

Compounds with similar structures have been found to exhibit antiviral action . The mechanism of action of these compounds often involves binding to specific receptors or enzymes, inhibiting their function, and thus preventing the replication of the virus .

Biochemical Pathways

Similar compounds have been found to interfere with the replication of viruses, suggesting that they may affect the biochemical pathways involved in viral replication .

Result of Action

Similar compounds have been found to exhibit antiviral activity, suggesting that they may inhibit the replication of viruses at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-14(22-10-12-6-2-1-3-7-12)11-23-15-17-13-8-4-5-9-19(13)16(21)18-15/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNURUDCTNHBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2919873.png)

![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)